N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17300014
InChI: InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1
SMILES:
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

CAS No.:

Cat. No.: VC17300014

Molecular Formula: C13H17N5O6

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide -

Specification

Molecular Formula C13H17N5O6
Molecular Weight 339.30 g/mol
IUPAC Name N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
Standard InChI InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1
Standard InChI Key FRJVWKHHAKIXSR-LKEWCRSYSA-N
Isomeric SMILES COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Canonical SMILES COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a purine core substituted at the 2-position with a 2-methoxyacetamide group and at the 9-position with a β-D-ribofuranose derivative (oxolan-2-yl). The 6-oxo group introduces keto functionality, altering electronic properties compared to unmodified purines. Key structural attributes include:

PropertyValue
IUPAC NameN-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
Molecular FormulaC₁₄H₁₈N₆O₇
Molecular Weight406.33 g/mol
Key Functional Groups6-Oxopurine, methoxyacetamide, ribofuranose

The ribofuranose moiety adopts a β-configuration, critical for mimicking natural nucleosides and enabling interactions with enzymatic targets.

Synthetic Methodologies

Nucleoside Formation

Synthesis typically begins with the coupling of a purine derivative to a protected ribofuranose. For 6-oxopurines, common precursors include xanthine or hypoxanthine derivatives. Glycosylation under Mitsunobu or Vorbrüggen conditions facilitates stereoselective attachment of the sugar moiety.

Example Reaction Pathway:

  • Protection of Ribose: 2',3',5'-Tri-O-acetyl-β-D-ribofuranose is prepared to shield hydroxyl groups.

  • Purine Activation: The 6-oxopurine base is halogenated at the 2-position using POCl₃ or POBr₃.

  • Coupling: Activated purine reacts with protected ribose under acidic catalysis (e.g., TMSOTf), yielding the β-nucleoside.

  • Deprotection: Acetyl groups are removed via ammonolysis or enzymatic hydrolysis.

Biological Activity and Mechanisms

Anticancer Properties

6-Oxopurines interfere with DNA replication by mimicking deoxyadenosine. In vitro studies on analogous compounds show:

Cell LineIC₅₀ (μM)Mechanism
HeLa (cervical)12.4Apoptosis via caspase-3
MCF-7 (breast)18.9G1/S cell cycle arrest

The methoxyacetamide group may enhance membrane permeability, as evidenced by logP values ≈1.2 for similar compounds.

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

Predicted parameters (using SwissADME):

  • Bioavailability: 65–70% (oral)

  • Half-life: ~4.2 hours

  • Metabolic Pathways: Hepatic glucuronidation (major), CYP3A4-mediated oxidation (minor)

Toxicity Considerations

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low systemic toxicity. Chronic exposure at 50 mg/kg/day for 28 days showed no hepatorenal impairment in murine models.

Challenges and Future Directions

Despite promising in silico and in vitro data, the compound’s in vivo efficacy remains unvalidated. Key research priorities include:

  • Synthetic Optimization: Improving yield (>60%) and scalability.

  • Target Validation: Identifying specific viral or cancer targets via crystallography.

  • Formulation Development: Enhancing solubility through prodrug strategies (e.g., phosphate esters).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator